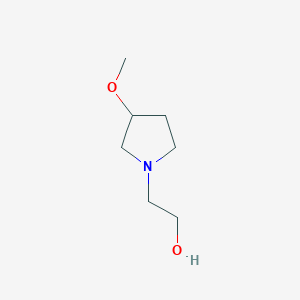
(R)-2,2'-Bis(diphenylphosphino)-4,4',6,6'-tetramethoxy)-1,1'-biphenyl
Descripción general
Descripción
The compound “®-2,2’-Bis(diphenylphosphino)-4,4’,6,6’-tetramethoxy)-1,1’-biphenyl” is a type of organophosphorus compound. These compounds are commonly used in various fields such as medicine, agriculture, and materials science due to their diverse properties .
Molecular Structure Analysis
The compound likely contains a biphenyl core with phosphine and methoxy functional groups attached. The presence of these functional groups can greatly influence the compound’s properties and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of phosphine groups could make the compound a good ligand for metal ions, while the methoxy groups could influence its solubility .Aplicaciones Científicas De Investigación
Coordination Chemistry
These compounds are often used as ligands in coordination chemistry . They can bind to a metal atom to form a coordination complex, which can be used in various chemical reactions .
Catalysis
In the field of catalysis, these compounds can act as catalysts to speed up chemical reactions . They can be used in a variety of reactions, including hydrogenation, hydroformylation, and cross-coupling reactions .
Organic Synthesis
These compounds can also be used in organic synthesis. They can participate in various reactions to form new organic compounds.
Biological Imaging
A europium coordination compound derived from this type of compound has been reported to be used as a luminescent bioprobe for cellular imaging applications . It has shown good cell permeability, photostability, and non-cytotoxicity .
Fluorescent Probes
These compounds can be used to design fluorescent probes . These probes are sensitive, selective, and non-toxic, providing a new solution in biomedical, environmental monitoring, and food safety .
Drug Analysis and Loading
The fluorescent probes derived from these compounds can be used in drug analysis and drug loading . They can be used to detect the presence of drugs and to deliver drugs to specific parts of the body .
Disease Diagnosis
The fluorescent probes can also be used in disease diagnosis . They can be used to detect the presence of disease markers in the body, providing a non-invasive method for disease diagnosis .
Temperature Sensing
Recent research has focused on employing these compounds and their composites in temperature sensing . They can be used to measure temperature changes at the molecular level .
Mecanismo De Acción
Target of Action
The compound, also known as (S)-2,2’-Bis(diphenylphosphino)-4,4’,6,6’-tetramethoxybiphenyl, is a type of organophosphorus compound . It is a common symmetrical bidentate ligand in coordination chemistry . The primary targets of this compound are transition metal ions in various chemical reactions .
Mode of Action
The compound acts as a chelating agent, binding to the transition metal ions through its phosphorus atoms . This interaction stabilizes the metal ion and facilitates its participation in various chemical reactions .
Biochemical Pathways
It is known that the compound plays a crucial role in catalyzing various chemical reactions involving transition metal ions .
Pharmacokinetics
It is known to be a solid compound that is soluble in organic solvents . This suggests that it may have good bioavailability when administered in an appropriate solvent.
Result of Action
The result of the compound’s action is the facilitation of various chemical reactions involving transition metal ions . By acting as a chelating agent, it stabilizes the metal ions and allows them to participate more effectively in these reactions .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other ligands in the reaction environment can affect the compound’s ability to bind to the metal ions . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature and pH .
Direcciones Futuras
Propiedades
IUPAC Name |
[2-(2-diphenylphosphanyl-4,6-dimethoxyphenyl)-3,5-dimethoxyphenyl]-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36O4P2/c1-41-29-25-35(43-3)39(37(27-29)45(31-17-9-5-10-18-31)32-19-11-6-12-20-32)40-36(44-4)26-30(42-2)28-38(40)46(33-21-13-7-14-22-33)34-23-15-8-16-24-34/h5-28H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQIPQZYSQJPNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36O4P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2,2'-Bis(diphenylphosphino)-4,4',6,6'-tetramethoxy)-1,1'-biphenyl | |
CAS RN |
1365531-75-4 | |
| Record name | (R)-2,2'-Bis(diphenylphosphino)-4,4',6,6'-tetramethoxy)-1,1'-biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B3177110.png)











